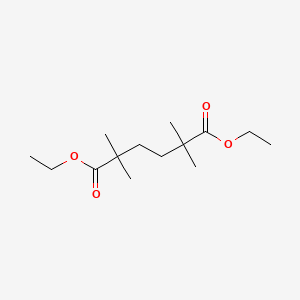![molecular formula C7H7ClN2O B14068964 4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidine CAS No. 2306262-11-1](/img/structure/B14068964.png)
4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine is a heterocyclic compound that features a pyrano-pyrimidine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chlorine atom and the pyrano ring system imparts unique chemical properties to this molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chloropyrimidine with an appropriate aldehyde or ketone in the presence of a base, leading to the formation of the pyrano ring system . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
4-Chloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atom.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.
Major Products Formed
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new drugs, particularly as inhibitors of enzymes such as PARP-1, which are involved in DNA repair mechanisms.
Materials Science: The unique chemical structure of this compound makes it a candidate for the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-chloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, as a PARP-1 inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the repair of damaged DNA . This leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. The compound’s ability to interact with other molecular targets and pathways is also being explored in ongoing research.
類似化合物との比較
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Another pyrano-pyrimidine derivative with potential biological activities.
Pyrazolo[3,4-d]pyrimidine: A related compound with a pyrazole ring fused to the pyrimidine core, known for its kinase inhibitory properties.
Thieno[2,3-d]pyrimidine: A sulfur-containing analogue with applications in medicinal chemistry.
Uniqueness
4-Chloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine is unique due to the presence of the chlorine atom and the specific arrangement of the pyrano and pyrimidine rings
特性
CAS番号 |
2306262-11-1 |
|---|---|
分子式 |
C7H7ClN2O |
分子量 |
170.59 g/mol |
IUPAC名 |
4-chloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H7ClN2O/c8-7-5-1-2-11-3-6(5)9-4-10-7/h4H,1-3H2 |
InChIキー |
FJFMIUFKCRYBQJ-UHFFFAOYSA-N |
正規SMILES |
C1COCC2=C1C(=NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


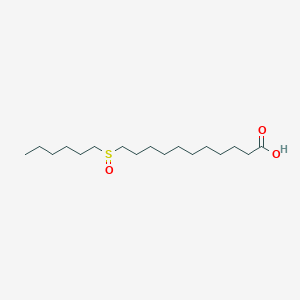
![4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14068888.png)
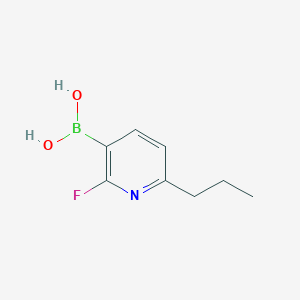
![2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14068902.png)
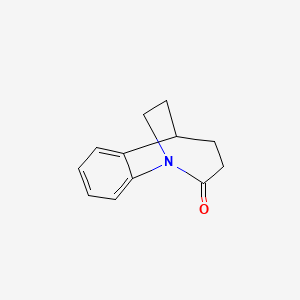
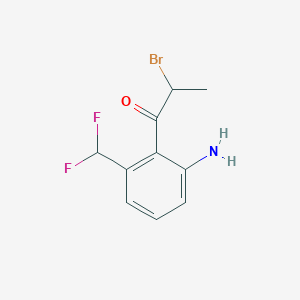
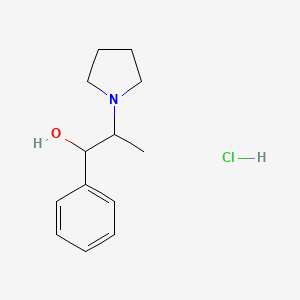
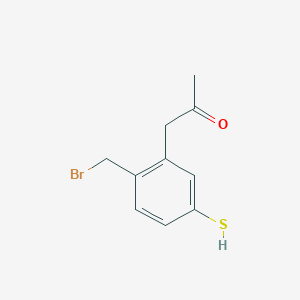
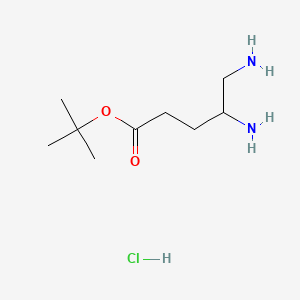
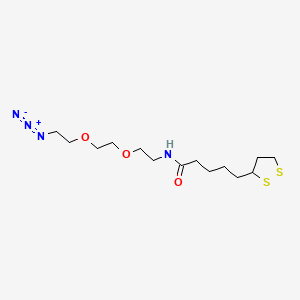
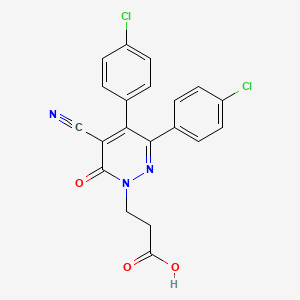
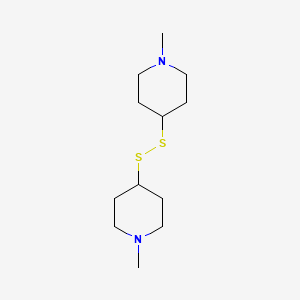
![2-{[(2-Butyloctyl)oxy]methyl}oxirane](/img/structure/B14068971.png)
